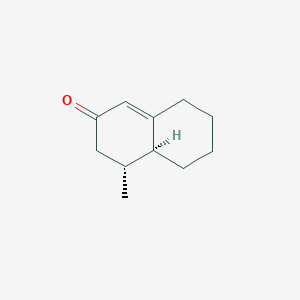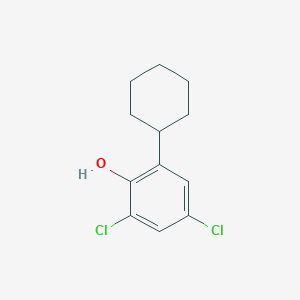
2,4-Dichloro-6-cyclohexylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-cyclohexylphenol is an organic compound characterized by the presence of two chlorine atoms and a cyclohexyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-cyclohexylphenol typically involves the chlorination of cyclohexylphenol. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride under controlled conditions to ensure selective chlorination at the 2 and 4 positions on the phenol ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dichloro-6-cyclohexylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the cyclohexyl group.
Substitution: Nucleophilic aromatic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to replace the chlorine atoms.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Dechlorinated phenols or modified cyclohexyl derivatives.
Substitution: Phenolic compounds with different substituents replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-cyclohexylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and coordination complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-cyclohexylphenol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The presence of chlorine atoms and the cyclohexyl group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2,4-Dichlorophenol: Lacks the cyclohexyl group, making it less hydrophobic and potentially less biologically active.
2,4-Dichloro-6-methylphenol: Contains a methyl group instead of a cyclohexyl group, which can alter its chemical and biological properties.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with different functional groups and applications.
Uniqueness: 2,4-Dichloro-6-cyclohexylphenol is unique due to the presence of both chlorine atoms and a cyclohexyl group on the phenol ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for specific biological interactions, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
39206-07-0 |
|---|---|
Fórmula molecular |
C12H14Cl2O |
Peso molecular |
245.14 g/mol |
Nombre IUPAC |
2,4-dichloro-6-cyclohexylphenol |
InChI |
InChI=1S/C12H14Cl2O/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h6-8,15H,1-5H2 |
Clave InChI |
SFOQFDXYGLDALW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=C(C(=CC(=C2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


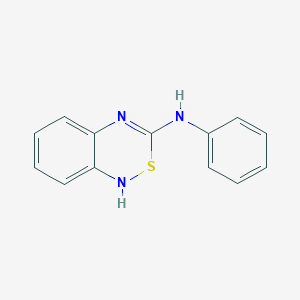
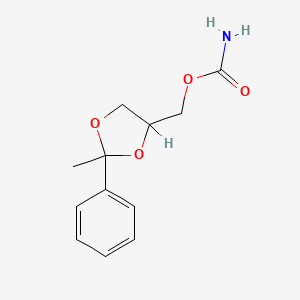


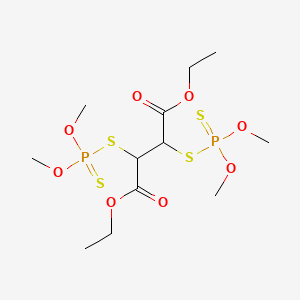
![2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid](/img/structure/B14682145.png)
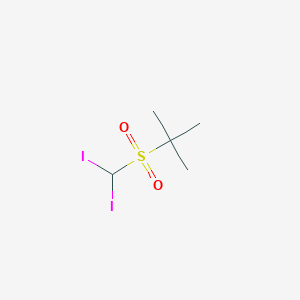
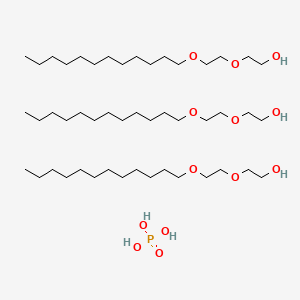
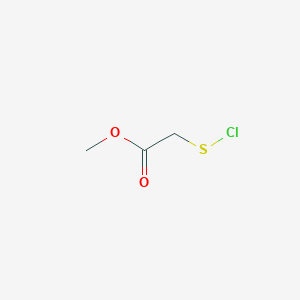
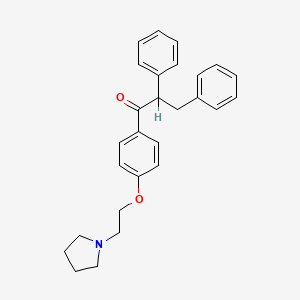
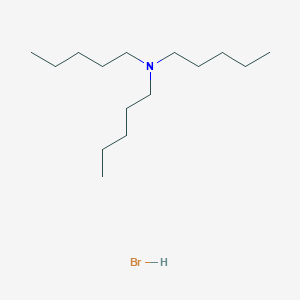
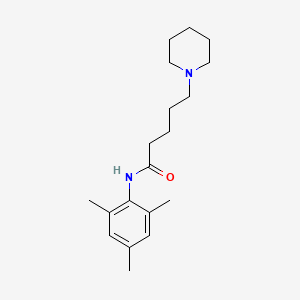
![Isodecane, [methylidynetris(oxy)]tris-](/img/structure/B14682187.png)
